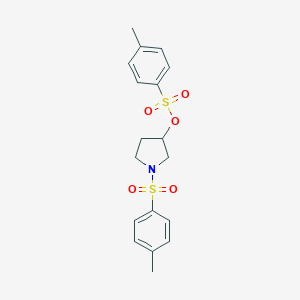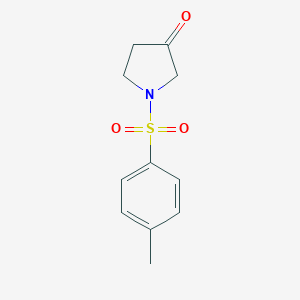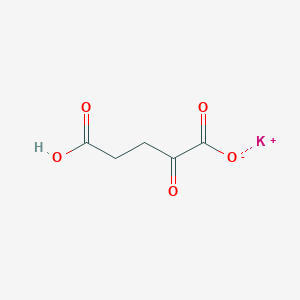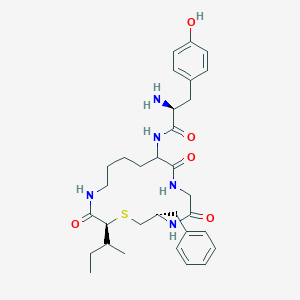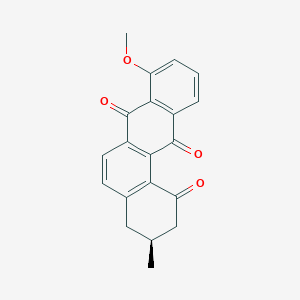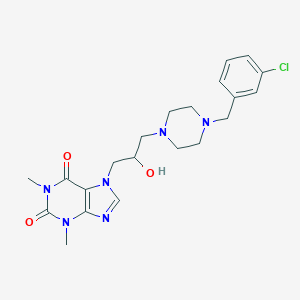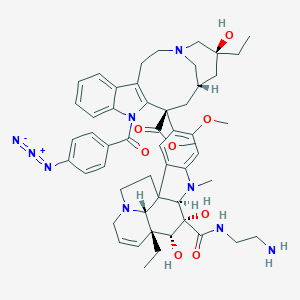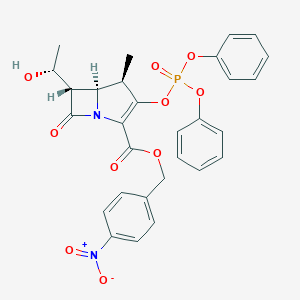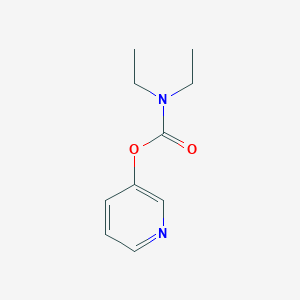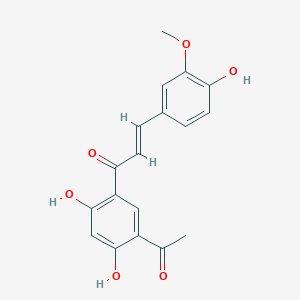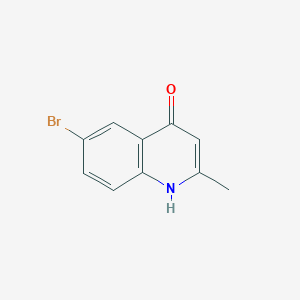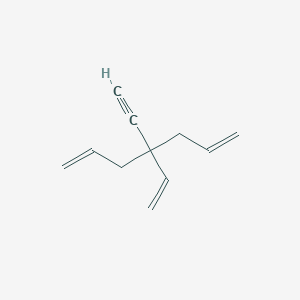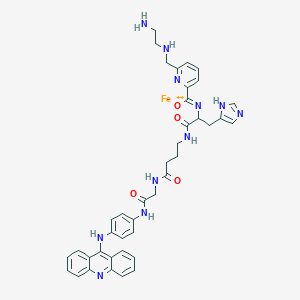![molecular formula C15H25NO3 B027762 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol CAS No. 109833-45-6](/img/structure/B27762.png)
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as nebivolol, which is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. The aim of
作用機序
The mechanism of action of nebivolol involves the selective blockade of β1-adrenergic receptors, which reduces the sympathetic nervous system activity and decreases heart rate and contractility. This results in a decrease in blood pressure and an improvement in cardiac function. Nebivolol also has vasodilatory effects, which are mediated by the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). This leads to the relaxation of vascular smooth muscle cells and an increase in blood flow.
生化学的および生理学的効果
Nebivolol has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, an improvement in cardiac function, and a decrease in oxidative stress. It has also been shown to improve endothelial function and reduce inflammation, which are important factors in the development of cardiovascular disease.
実験室実験の利点と制限
Nebivolol has several advantages for lab experiments, including its high selectivity for β1-adrenergic receptors and its vasodilatory effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as COPD and diabetes. Another direction is to develop new formulations of nebivolol that can improve its solubility and bioavailability. Furthermore, the development of new β1-adrenergic receptor antagonists with improved selectivity and efficacy is also an important direction for future research.
合成法
The synthesis of 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol involves the reaction between 2-(2-chloroethoxy)ethylamine hydrochloride and 4-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde in the presence of sodium borohydride. This reaction results in the formation of nebivolol, which can be further purified by recrystallization.
科学的研究の応用
Nebivolol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to reduce blood pressure by selectively blocking β1-adrenergic receptors, which are responsible for increasing heart rate and contractility. Nebivolol also has vasodilatory effects, which can improve blood flow and reduce the workload on the heart.
特性
CAS番号 |
109833-45-6 |
|---|---|
製品名 |
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol |
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC名 |
(2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1 |
InChIキー |
GXMGQAISBVDYRX-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O |
SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
